molecular formula C16H13NO3 B2491282 (2E)-3-(2-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one CAS No. 869703-78-6

(2E)-3-(2-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Cat. No. B2491282
CAS RN: 869703-78-6
M. Wt: 267.284
InChI Key: QSAZXKPKNZHLPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chalcone derivatives, including compounds similar to (2E)-3-(2-Methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one, typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed condensation between an aldehyde and a ketone with an α-hydrogen, forming a β-hydroxy ketone or chalcone (Wu Qun-rong, 2007). The method is favored for its simplicity, high yields, and the ability to introduce various substituents into the chalcone structure, allowing for a broad range of derivative compounds.

Molecular Structure Analysis

Chalcones, including this compound, often exhibit planar structures due to conjugation between the aromatic rings and the central enone moiety. The crystal structure analysis of a related chalcone showed two independent molecules with dihedral angles indicating a degree of planarity and slight twists, which may influence intermolecular interactions and packing in the solid state (H. Fun et al., 2008).

Chemical Reactions and Properties

Chalcones can undergo a variety of chemical reactions, including cyclization, addition, and nucleophilic substitutions, due to the presence of the reactive α,β-unsaturated carbonyl system. For instance, nitrosocarbonyl intermediates have been shown to react with allylic alcohols to afford regioisomeric adducts, demonstrating the versatility of chalcone derivatives in organic synthesis (P. Quadrelli et al., 2013).

Physical Properties Analysis

The physical properties of chalcones, such as melting points, solubility, and crystallinity, are influenced by their molecular structure, specifically the substituents on the aromatic rings. For example, the analysis of crystal structures provides insights into the packing, intermolecular interactions, and stability of these compounds in the solid state (H. Fun et al., 2008).

Chemical Properties Analysis

The chemical properties of chalcones, such as acidity, basicity, and reactivity, are predominantly determined by the enone moiety and the electron-donating or electron-withdrawing nature of the substituents on the aromatic rings. The presence of a nitro group, for example, can significantly affect the electron distribution within the molecule, influencing its reactivity in various chemical reactions (E. Korkmaz & Metin Zora, 2020).

Scientific Research Applications

Nonlinear Optical Properties

  • Third-Order Nonlinear Susceptibility and Optical Limiting Properties : This compound exhibits significant third-order nonlinear optical properties. Studies using density functional theory (DFT) and Z-scan techniques have shown its potential in applications like optical limiters and optical switches due to its nonlinear absorption behavior and optical limiting thresholds, making it suitable for visible laser protection (Valverde et al., 2018) (Maidur & Patil, 2018).

  • Electro-Optical Properties : Research has indicated that these compounds exhibit significant electronic, optical, and nonlinear optical properties. Calculations of dipole moment, polarizability, and second hyperpolarizability underscore their potential for real-time nonlinear optical applications (Muhammad et al., 2017).

Crystal Structure Analysis

  • Crystal Structures and Molecular Interactions : Studies have analyzed the crystal structures of various chalcones, including this compound. These analyses include the examination of hydrogen-bonded chains, lattice energy, and the dihedral angles between different phenyl groups in the molecule. Such structural insights are crucial for understanding the molecular properties and interactions in solid-state physics and material science (Girisha et al., 2016) (Salian et al., 2016).

  • Single Crystal X-Ray Diffraction Studies : Such studies provide valuable information on the crystal packing, molecular stability, and intermolecular interactions within these compounds. They are essential for applications in material science and crystal engineering (Prabhu et al., 2015).

Photophysical Properties

  • Solvatochromic Effects on Absorption and Fluorescence : Research on similar chalcone derivatives has shown solvatochromic effects, indicating potential applications in molecular electronics and photonics. These effects are critical for understanding the stabilization of molecules in different states and their electronic transitions (Kumari et al., 2017).

Corrosion Inhibition Studies

  • Use in Corrosion Inhibition : Some studies have investigated the efficiency of similar compounds in inhibiting corrosion, which is relevant for industrial applications, particularly in materials engineering (Baskar et al., 2012).

properties

IUPAC Name

(E)-3-(2-methylphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-12-5-2-3-6-13(12)9-10-16(18)14-7-4-8-15(11-14)17(19)20/h2-11H,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAZXKPKNZHLPJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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